Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. They are commonly found in natural products and synthetic compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazoles with various reagents, such as aldehydes, ketones, carboxylic acids, and their derivatives. These reactions typically proceed through condensation, cyclization, or substitution reactions. [, , , , , , , , , , , , , , , , ]
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives significantly influences their properties and biological activities. Structural modifications, such as the introduction of substituents on the benzene or thiazole rings, can alter their electronic distribution, conformation, and intermolecular interactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
The mechanism of action of benzothiazole derivatives varies depending on their specific structure and biological activity. Some derivatives have been shown to inhibit enzymes, interact with receptors, or possess antioxidant properties. [, , , , , , ]
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as melting point, boiling point, solubility, and spectroscopic characteristics, are crucial for their characterization, purification, and formulation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Compound Description: This compound serves as a neutral carrier in a plasticized membrane sensor for Holmium (III) ions. The sensor demonstrates a Nernstian response for Holmium (III) ions within a specific concentration range. []
Relevance: N-(1-Thien-2-Ylmethylene)-1,3-benzothiazol-2-amine shares the core 1,3-benzothiazol-2-amine structure with 6-Ethyl-1,3-benzothiazol-2-amine. The difference lies in the substitution at the 2-amino group, where the former possesses a thienylmethylene substituent, unlike the ethyl group in the latter. This structural similarity highlights the versatility of the benzothiazole scaffold for metal ion sensing applications. []
Compound Description: This series of compounds, containing both benzothiazole and thiazole moieties, were designed and evaluated for their targeted activity against colon cancer cell lines (HCT-116, HCT15, and HT29). These compounds exhibited promising anticancer properties. []
Relevance: Although not directly substituted with an ethyl group like 6-Ethyl-1,3-benzothiazol-2-amine, the 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine series highlights the significance of halogen and other substitutions on the benzothiazole core for anticancer activity. []
N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine and Fluoro & Nitro Substituted Derivatives
Compound Description: These substituted Schiff base derivatives, synthesized from fluoro and nitro substituted benzothiazol-2-amine with various aryl aldehydes, were investigated for in-vitro anthelmintic and anti-microbial activities. []
Relevance: This series, particularly the parent compound N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine, shares the 1,3-benzothiazol-2-amine core with 6-Ethyl-1,3-benzothiazol-2-amine. The variations in substituents at the 2-amino group and the introduction of fluoro and nitro groups on the benzothiazole ring emphasize the potential of modifying this scaffold for developing compounds with anthelmintic and antimicrobial properties. []
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine
Compound Description: The crystal structure of this compound reveals that the 2-aminobenzothiazole and propyne groups are not coplanar. The structure is stabilized by intermolecular hydrogen bonds and other interactions. []
Relevance: N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine shares the basic 1,3-benzothiazol-2-amine scaffold with 6-Ethyl-1,3-benzothiazol-2-amine, differing only in the 2-amino substituent. This comparison underscores the impact of different substituents on the conformational preferences and crystal packing of these benzothiazole derivatives. []
6-Bromo-1,3-benzothiazol-2-amine
Compound Description: This compound exhibits a near-planar structure. The crystal packing is characterized by N—H⋯N and N—H⋯Br hydrogen bonds forming sheets, along with weak aromatic π–π stacking interactions. []
Relevance: Although lacking an ethyl group, 6-Bromo-1,3-benzothiazol-2-amine showcases the importance of halogen substitutions on the benzothiazole core, similar to 6-Ethyl-1,3-benzothiazol-2-amine. The presence of a bromine atom instead of an ethyl group at the 6-position emphasizes the structural diversity possible within this class of compounds. []
6-Methoxy-1,3-benzothiazol-2-amine
Compound Description: This compound demonstrates a nearly planar structure, with the methoxy group lying almost coplanar with the benzothiazole ring. The crystal structure is dominated by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming chains along the b axis. []
Relevance: Similar to 6-Ethyl-1,3-benzothiazol-2-amine, this compound emphasizes the relevance of substitutions at the 6-position of the benzothiazole ring. Replacing the ethyl group with a methoxy group provides insight into the influence of different substituents on intermolecular interactions and crystal packing. []
Compound Description: This compound, synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene, highlights the synthesis of novel benzothiazole derivatives. [, ]
Relevance: Although the 6-position of the benzothiazole ring is unsubstituted in N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, it shares the core structure with 6-Ethyl-1,3-benzothiazol-2-amine. This commonality underscores the possibility of employing 6-Ethyl-1,3-benzothiazol-2-amine as a precursor for synthesizing diverse benzothiazole derivatives via similar condensation reactions. [, ]
1,3-Benzothiazol-2-amine
Compound Description: This compound serves as a fundamental building block for various benzothiazole derivatives. Its crystal structure reveals the formation of dimers through N—H⋯N hydrogen bonds, which further extend into a two-dimensional network. []
Relevance: 1,3-Benzothiazol-2-amine represents the core structure of 6-Ethyl-1,3-benzothiazol-2-amine, highlighting its role as a key starting material for synthesizing more complex benzothiazole derivatives, including 6-Ethyl-1,3-benzothiazol-2-amine. Understanding its properties and reactivity is crucial for developing new compounds with potentially valuable applications. []
Compound Description: The crystal structure of this thiophene-derived Schiff base compound shows a slight rotation between the thiophene and benzothiazole rings. The structure is stabilized by weak C—H⋯S hydrogen bonds and π–π interactions. []
Relevance: Similar to 6-Ethyl-1,3-benzothiazol-2-amine, this compound demonstrates the potential for modifying the 2-amino position of 1,3-benzothiazol-2-amine with various heterocyclic rings. The thiophene ring substitution in this case offers insights into potential structure-activity relationships within this class of compounds. []
Compound Description: AS601245 acts as a c-Jun NH2-terminal protein kinase (JNK) inhibitor and exhibits neuroprotective properties in various models of cerebral ischemia. []
Relevance: Although structurally more complex than 6-Ethyl-1,3-benzothiazol-2-amine, AS601245 incorporates the 1,3-benzothiazol-2-yl moiety as a central structural element. This inclusion highlights the potential of 1,3-benzothiazol-2-amine derivatives, including 6-Ethyl-1,3-benzothiazol-2-amine, as building blocks for designing molecules with potent biological activities. []
Compound Description: This series of compounds, featuring various electron-withdrawing substituents (R) on the benzoylthiourea ring, were synthesized and investigated for their electronic properties and hydrogen bonding capabilities using DFT calculations. []
Relevance: This study emphasizes the potential of incorporating the 1,3-benzothiazol-2-yl moiety, also present in 6-Ethyl-1,3-benzothiazol-2-amine, into larger molecular frameworks with tunable electronic properties. []
Compound Description: These derivatives were designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors and were found to be potent pseudo-irreversible inhibitors. []
Relevance: The presence of the 6-Fluoro-1,3-benzothiazol-2-yl group in these carbamates, in contrast to the 6-Ethyl-1,3-benzothiazol-2-amine, highlights the importance of halogen substitutions on the benzothiazole core for enzyme inhibition. []
Compound Description: This synthetic compound was investigated for its influence on antioxidant vitamin levels (A, E, and C) and malondialdehyde (MDA) in rats. The study found that 2-Amdz administration led to a significant decrease in vitamin levels and an increase in MDA levels. []
Relevance: Sharing the 1,3-benzothiazol-2-yl moiety with 6-Ethyl-1,3-benzothiazol-2-amine, 2-Amdz underscores the potential biological impact of even small structural modifications on the benzothiazole scaffold. This example highlights the need for careful consideration of structure-activity relationships when exploring the therapeutic potential of this class of compounds. []
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
Compound Description: These two compounds, synthesized from 2-aminobenzothiazole and substituted benzoyl chloride, were investigated for their crystal structures, thermal stability, and biological activities. They were found to exhibit antibacterial and antifungal activities. []
Relevance: These compounds demonstrate the potential of utilizing the 1,3-benzothiazol-2-yl group, also found in 6-Ethyl-1,3-benzothiazol-2-amine, for generating novel compounds with diverse biological properties. The incorporation of benzamide moieties and halogen substitutions showcases the structural diversity achievable within this class. []
Compound Description: This benzothiazolinone derivative possesses potential pharmacological activity. The molecule adopts a non-planar conformation, and the crystal structure reveals the presence of an intramolecular hydrogen bond involving the carbonyl oxygen atom. []
Relevance: Although not an amine derivative like 6-Ethyl-1,3-benzothiazol-2-amine, this compound shares the benzothiazole core structure. It showcases the potential of functionalizing the benzothiazole ring system with various substituents, such as difluorobenzoyl and pyridylethyl groups, to develop compounds with potential pharmacological applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AVN944 is a selective, noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH; Ki = 6-10 nM for both human IMPDH isoforms), a rate-limiting enzyme involved in the de novo synthesis of purine nucleotides. Inhibition of IMPDH results in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 has been shown to inhibit the proliferation of multiple myeloma cells in vitro by inducing caspase-independent apoptosis. It is also reported to have antitumor properties in androgen-sensitive and androgen-independent prostate cancer cells in vitro. Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.
ASP9521 is an inhibitor of 17β-hydroxysteroid dehydrogenase type 5/aldo-keto reductase 1C3 (17β-HSD5/AKR1C3; IC50 = 120 nM). It is selective for 17β-HSD5/AKR1C3 over AKR1C2 (IC50 = 20 μM). ASP9521 inhibits conversion of androstenedione into testosterone by 17β-HSD5/AKR1C3 (IC50s = 11 and 49 nM for human and cynomolgus monkey enzymes, respectively). It inhibits androstenedione-dependent production of prostate specific androgen (PSA) in and proliferation of LNCaP cells expressing 17β-HSD5/AKR1C3. ASP9521 (3 and 10 mg/kg) inhibits androstenedione-induced intratumor testosterone production in a CWR22R prostate cancer mouse xenograft model. ASP9521 is a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). ASP9521 has demonstrated anti-tumour activity in in vitro and in vivo preclinical models. ASP9521 inhibited conversion of androstenedione (AD) into testosterone (T) by recombinant human or cynomolgus monkey AKR1C3 in a concentration-dependent manner (IC50,human: 11 nmol/L; IC50,monkey: 49 nmol/L). ASP9521 showed >100-fold selectivity for AKR1C3 over the isoform AKR1C2. In LNCaP-AKR1C3 cells, ASP9521 suppressed AD-dependent PSA production and cell proliferation. In patients with mCRPC, ASP9521 demonstrated dose-proportional increase in exposure over the doses evaluated, with an acceptable safety and tolerability profile. However, the novel androgen biosynthesis inhibitor showed no relevant evidence of clinical activity.
AZD4017 is a potent, selective, and orally bioavailable11β-HSD1 inhibitor (11β-hydroxysteroid dehydrogenase type 1 inhibitor). Inhibition of 11β-HSD1 is an attractive mechanism for the treatment of obesity and other elements of the metabolic syndrome. AZD4017 is a nicotinic amide derived carboxylic acid class of inhibitors that has good potency, selectivity, and pharmacokinetic characteristics. AZD4017) is an effective inhibitor of 11β-HSD1 in human adipocytes and exhibits good druglike properties and as a consequence was selected for clinical development.
AZD8329 is a potent, selective 11β-HSD1 inhibitor (11β-hydroxysteroid dehydrogenase type 1 inhibitor) with reduced acyl glucuronide liability. AZD8329 demonstrates to have improved technical profile in terms of both solubility and pharmacokinetics. The extent of acyl glucuronidation was reduced through structural optimization of both the carboxylic acid and amide substituents, coupled with a reduction in lipophilicity leading to an overall increase in metabolic stability.
6-Mercaptopurine (6-MP) is a purine analog, frequently prescribed for treating childhood acute lymphoblastic leukemia. It is also extensively used in the treatment of corticosteroid dependent inflammatory bowel disease (IBD) or the Crohn′s disease. Mercaptopurine Anhydrous is the anhydrous form of mercaptopurine, a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia. Mercaptopurine, also known as purinethol or 6-MP, belongs to the class of organic compounds known as purinethiones. These are purines in which the purine moiety bears a thioketone. Mercaptopurine is a drug which is used for remission induction and maintenance therapy of acute lymphatic leukemia. Mercaptopurine is considered to be a practically insoluble (in water) and relatively neutral molecule. Mercaptopurine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mercaptopurine is primarily located in the cytoplasm and membrane (predicted from logP). Mercaptopurine participates in a number of enzymatic reactions. In particular, Mercaptopurine and phosphoribosyl pyrophosphate can be converted into 6-thioinosine-5'-monophosphate through its interaction with the enzyme hypoxanthine-guanine phosphoribosyltransferase. In addition, Mercaptopurine can be converted into 8-hydroxythioguanine; which is mediated by the enzyme aldehyde oxidase. In humans, mercaptopurine is involved in the azathioprine metabolism pathway, the thioguanine action pathway, the mercaptopurine metabolism pathway, and the mercaptopurine action pathway.
Brequinar is an inhibitor of dihydroorotate dehydrogenase (DHODH; IC50 = ~20 nM), the enzyme that converts dihydroorotate to orotate during de novo pyrimidine synthesis. Brequinar is selective for DHODH over a panel of greater than 400 kinases at 100 nM. It induces differentiation of ER-HoxA9, U937, and THP-1 cells in vitro (ED50s = ~1 µM) and of tumor cells in a THP-1 mouse xenograft model when administered at doses of 15 mg/kg three times daily and 5 mg/kg per day. It also reduces tumor growth in THP-1, HL-60, and MOLM-13 mouse xenograft models. In a retroviral transduction mouse model of HoxA9 + Meis1 acute myeloid leukemia (AML), brequinar induces differentiation of bone marrow leukemic cells and increases survival. Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Fluoropyrimidine. Shows antitumor and antiangiogenic effects in vivo. Activates NF-κB in macrophages. Orally active. Active metabolite 5-fluorouracil also available. Doxifluridine is an intermediary prodrug of fluorouracil, the pyrimidine analog that inhibits thymidylate synthase selectively in tumor cells, interfering with DNA synthesis. Doxifluridine is one of two intermediary metabolites formed during metabolic conversion of the chemotherapeutic prodrug, capecitabine, to fluorouracil. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Doxifluridine is a fluoropyrimidine derivative and oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU) with antitumor activity. Doxifluridine, designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase. 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand. Doxifluridine is a pyrimidine 5'-deoxyribonucleoside that is 5-fluorouridine in which the hydroxy group at the 5' position is replaced by a hydrogen. It is an oral prodrug of the antineoplastic agent 5-fluorouracil. Designed to circumvent the rapid degradation of 5-fluorouracil by dihydropyrimidine dehydrogenase in the gut wall, it is converted into 5-fluorouracil in the presence of pyrimidine nucleoside phosphorylase. It has a role as an antimetabolite, an antineoplastic agent and a prodrug. It is an organofluorine compound and a pyrimidine 5'-deoxyribonucleoside. Doxifluridine has been investigated for the treatment of Stomach Cancer.